![molecular formula C8H7ClN2O4 B169116 Ethyl 6-chloro-5-nitronicotinate CAS No. 171876-22-5](/img/structure/B169116.png)
Ethyl 6-chloro-5-nitronicotinate
Overview
Description
Ethyl 6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C8H7ClN2O4 . It is a solid substance and has a molecular weight of 230.61 .
Molecular Structure Analysis
The InChI code for Ethyl 6-chloro-5-nitronicotinate is 1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 6-chloro-5-nitronicotinate is a solid substance . It should be stored at 0-8 °C . The compound has a molecular weight of 230.61 .Scientific Research Applications
Synthesis and Anticoccidial Activity
- Ethyl 6-chloro-5-nitronicotinate is used in the synthesis of compounds with significant anticoccidial activity. For example, a study found that 5-nitronicotinamide and its analogues synthesized from Ethyl 6-chloro-5-nitronicotinate showed promising results against Eimeria tenella, a parasite causing coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Organocatalytic Conjugate Addition
- The compound is also utilized in organocatalytic conjugate addition reactions. A study demonstrated the asymmetric conjugate addition of Ethyl 4-chloro-3-oxobutanoate to nitroalkenes, a reaction closely related to Ethyl 6-chloro-5-nitronicotinate, producing tetronic acid derivatives in good yields and with excellent enantioselectivities (Yan, Lu, Wang, Xuan, & Yan, 2012).
Preparation of Nitropyridines
- Ethyl 6-chloro-5-nitronicotinate is instrumental in preparing various nitropyridines, which are critical intermediates in synthesizing other compounds. These include nitronicotinic acid and its related compounds, demonstrating the versatility of Ethyl 6-chloro-5-nitronicotinate in synthetic chemistry (Nakadate, Takano, Hirayama, Sakaizawa, Hirano, Okamoto, Hirao, Kawanura, & Kimura, 1965).
Synthesis of Potential Anticancer Agents
- In cancer research, Ethyl 6-chloro-5-nitronicotinate is used to synthesize compounds that may have potential as anticancer agents. One study explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, investigating their effects on cultured L1210 cells and mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Stereoselective Cycloadditions
- The compound is involved in stereoselective 1,3-dipolar cycloadditions, a crucial reaction in synthetic organic chemistry. A study examined the cycloadditions of a chiral nitrone derived from L-erythrulose, highlighting the role of Ethyl 6-chloro-5-nitronicotinate related compounds in these reactions (Carda, Portoles, Murga, Uriel, Marco, Domingo, Zaragoza, & Roper, 2000).
Synthesis of Molluscicidal Compounds
- Ethyl 6-chloro-5-nitronicotinate is used in synthesizing new thiazolopyrimidinones, which have been studied for their molluscicidal properties. This application is crucial in controlling snail populations, intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Microwave-Assisted Synthesis
- The compound's derivatives are employed in microwave-assisted synthesis, leading to the production of bioactive compounds. This method demonstrates the potential for rapid and efficient synthesis in medicinal chemistry (Djekou, Gellis, El-Kashef, & Vanelle, 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-chloro-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGYARAKIVLQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396369 | |
Record name | Ethyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-5-nitronicotinate | |
CAS RN |
171876-22-5 | |
Record name | Ethyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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